molecular formula C9H10OS2 B14039238 S-(2-mercaptoethyl) benzothioate

S-(2-mercaptoethyl) benzothioate

Cat. No.: B14039238
M. Wt: 198.3 g/mol
InChI Key: QZJLJABLDNRKOD-UHFFFAOYSA-N
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Description

S-(2-mercaptoethyl) benzothioate:

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: S-(2-mercaptoethyl) benzothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.

    Reduction: It can be reduced to form thiols or other reduced sulfur species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles[][1].

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions[][1].

Major Products:

    Oxidation: Disulfides, sulfoxides.

    Reduction: Thiols.

    Substitution: Various substituted benzothioates[][1].

Scientific Research Applications

Mechanism of Action

The mechanism by which S-(2-mercaptoethyl) benzothioate exerts its effects involves its ability to participate in redox reactions and form stable complexes with various molecular targets. The thiol group in the compound can interact with metal ions, proteins, and other biomolecules, leading to changes in their structure and function. This interaction can modulate enzymatic activity, inhibit protein function, and affect cellular signaling pathways .

Comparison with Similar Compounds

Comparison: S-(2-mercaptoethyl) benzothioate is unique due to its specific structure, which includes a mercaptoethyl group attached to the benzothioate moiety. This structure imparts distinct chemical properties, such as its reactivity in redox and substitution reactions. Compared to similar compounds, this compound exhibits a broader range of applications in both scientific research and industrial processes .

Properties

Molecular Formula

C9H10OS2

Molecular Weight

198.3 g/mol

IUPAC Name

S-(2-sulfanylethyl) benzenecarbothioate

InChI

InChI=1S/C9H10OS2/c10-9(12-7-6-11)8-4-2-1-3-5-8/h1-5,11H,6-7H2

InChI Key

QZJLJABLDNRKOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCCS

Origin of Product

United States

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